

# BAY 2927088: A Novel Reversible Inhibitor Targeting Osimertinib-Resistant NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 2476568 |           |
| Cat. No.:            | B15609960   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Efficacy of BAY 2927088 in Preclinical Models of Osimertinib Resistance.

The emergence of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like osimertinib.[1][2] In this context, BAY 2927088 (formerly known as BAY 2476568) has emerged as a promising therapeutic agent. Preclinical data indicates that BAY 2927088, a non-covalent, reversible TKI, effectively inhibits EGFR activity in models harboring the C797S mutation, a key mechanism of resistance to osimertinib.[2][3]

# **Mechanism of Action and Preclinical Efficacy**

BAY 2927088 is an oral, reversible TKI that potently inhibits mutant EGFR and HER2.[3][4] Its non-covalent binding mode allows it to bypass the C797S mutation that confers resistance to irreversible inhibitors like osimertinib.[2][3]

Preclinical studies have demonstrated the potent and selective activity of BAY 2927088 against various EGFR mutations. In Ba/F3 cellular models, BAY 2927088 showed high activity against the classical EGFR exon 19 deletion (IC50 = 0.16 nM) and L858R activating mutations (IC50 = 0.52 nM), with over 1000-fold selectivity compared to wild-type EGFR (IC50 = 221 nM).[2] Importantly, it retains this potent activity in the presence of the C797S resistance mutation.[2][3]



Furthermore, BAY 2927088 has shown strong potency in models with EGFR exon 20 insertion mutations, demonstrating a 40-fold selectivity for these mutants over wild-type EGFR.[1][2]

## **Signaling Pathway Inhibition**

BAY 2927088 effectively blocks the phosphorylation of HER2, leading to the inhibition of the downstream MAPK signaling pathway.[5] This mechanism is crucial for its anti-proliferative activity in tumor cell lines with HER2 mutations. While specific data on EGFR downstream signaling in osimertinib-resistant models is not yet fully detailed in published literature, the mechanism of action suggests a similar inhibition of EGFR phosphorylation and subsequent blockade of pro-survival pathways like PI3K/AKT and MAPK/ERK.





Click to download full resolution via product page

EGFR signaling pathway and points of inhibition.



# **Comparative Efficacy Data**

While direct head-to-head comparative studies with osimertinib in resistant models are limited in publicly available literature, the existing data highlights the potential of BAY 2927088.

| Compound    | Target<br>Mutation(s)           | Cell Line<br>Model | IC50 (nM)                            | Selectivity<br>vs. WT<br>EGFR | Reference |
|-------------|---------------------------------|--------------------|--------------------------------------|-------------------------------|-----------|
| BAY 2927088 | EGFR<br>ex19del                 | Ba/F3              | 0.16                                 | >1000-fold                    | [2]       |
| BAY 2927088 | EGFR L858R                      | Ba/F3              | 0.52                                 | >1000-fold                    | [2]       |
| BAY 2927088 | EGFR exon<br>20 ins             | -                  | -                                    | 40-fold                       | [1][2]    |
| BAY 2927088 | EGFR C797S                      | -                  | Potent<br>activity<br>retained       | -                             | [2][3]    |
| Osimertinib | EGFR<br>ex19del/T790<br>M/C797S | -                  | Activity<br>significantly<br>reduced | -                             | [1]       |

### **In Vivo Studies**

The anti-tumor activity of BAY 2927088 has been confirmed in in vivo models. Strong, dose-dependent tumor growth inhibition was observed in patient-derived xenograft (PDX) models of NSCLC with EGFR exon 20 insertion mutations and in models carrying the C797S resistance mutation.[3] Consistent with its selectivity, BAY 2927088 showed no activity in EGFR wild-type tumors, suggesting a potentially favorable safety profile with a wider therapeutic window.[2]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. bayer.com [bayer.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BAY 2927088: A Novel Reversible Inhibitor Targeting Osimertinib-Resistant NSCLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609960#efficacy-of-bay-2476568-in-osimertinib-resistant-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com